molecular formula C15H17NO B3171530 2-(2,4-Dimethylphenoxy)-5-methylaniline CAS No. 946682-93-5

2-(2,4-Dimethylphenoxy)-5-methylaniline

Cat. No.: B3171530
CAS No.: 946682-93-5
M. Wt: 227.3 g/mol
InChI Key: YQGKPJZFMARHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenoxy)-5-methylaniline (CAS Number 946682-93-5) is a high-purity chemical compound supplied for specialized research applications. This aniline derivative features a distinct molecular structure with a 2,4-dimethylphenoxy group and is characterized by the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . As a building block in organic synthesis, this compound serves as a crucial precursor for researchers in medicinal chemistry and drug discovery, particularly in the development of novel compounds with potential biological activity. Its structure suggests its value in exploring structure-activity relationships. The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can order this product (Product Number: A171398) from suppliers specializing in fine chemicals . For comprehensive safety and handling protocols, please consult the corresponding Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-4-6-14(12(3)8-10)17-15-7-5-11(2)9-13(15)16/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGKPJZFMARHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 2,4 Dimethylphenoxy 5 Methylaniline

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of 2-(2,4-Dimethylphenoxy)-5-methylaniline reveals two primary disconnection points, leading to the identification of key precursors. The most logical disconnections are at the C-O ether bond and the C-N bond of the aniline (B41778).

C-O Bond Disconnection: Breaking the ether linkage suggests two main precursor pairs:

Path A: 2,4-Dimethylphenol (B51704) and a suitably functionalized aniline derivative, such as 2-halo-5-methylaniline or 2-nitro-5-methyltoluene followed by reduction.

Path B: A functionalized phenoxy derivative and a methylaniline precursor.

C-N Bond Disconnection: This approach involves the formation of the aniline C-N bond at a late stage.

Path C: This would typically involve a pre-formed 2-(2,4-dimethylphenoxy)benzene derivative that is then nitrated and subsequently reduced to the corresponding aniline.

Based on these disconnections, the following key precursors are identified:

Precursor NameChemical StructureRole in Synthesis
2,4-DimethylphenolC₈H₁₀OPhenolic component for ether formation
5-Methyl-2-nitroanilineC₇H₈N₂O₂Aniline precursor (requires reduction)
1-Bromo-2-nitro-4-methylbenzeneC₇H₆BrNO₂Halogenated precursor for ether synthesis
4-Methyl-2-aminophenolC₇H₉NOCan be a precursor for the aniline part

Conventional Synthetic Approaches

The synthesis of this compound can be achieved through several established organic chemistry reactions. These methods focus on the formation of the diaryl ether linkage and the introduction or modification of the aniline moiety.

Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming diaryl ethers. In this approach, a phenoxide acts as a nucleophile, displacing a leaving group (typically a halide) on an activated aromatic ring. For the synthesis of the target molecule, this would involve the reaction of 2,4-dimethylphenoxide with a substituted halobenzene. The aromatic ring bearing the leaving group is typically activated by an electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group.

A plausible reaction scheme would be the reaction of 2,4-dimethylphenol with 1-halo-2-nitro-4-methylbenzene in the presence of a base. The resulting nitro-substituted diaryl ether would then be reduced to the target aniline.

Reactant 1Reactant 2BaseSolventConditionsProduct
2,4-Dimethylphenol1-Chloro-2-nitro-4-methylbenzeneK₂CO₃DMFHeat2-(2,4-Dimethylphenoxy)-5-methyl-nitrobenzene

Cross-Coupling Strategies for C-O and C-N Bond Construction

Modern cross-coupling reactions offer powerful and versatile methods for the formation of C-O and C-N bonds, providing alternative routes to this compound.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.org It typically involves the reaction of a phenol (B47542) with an aryl halide at elevated temperatures. wikipedia.org Modern variations of the Ullmann reaction utilize copper catalysts with ligands, allowing for milder reaction conditions. organic-chemistry.org For the synthesis of the target compound, this would involve the coupling of 2,4-dimethylphenol with a 2-halo-5-methylaniline derivative or a protected version thereof. The use of ligands such as N,N-dimethylglycine can promote the reaction at lower temperatures. organic-chemistry.org

Aryl HalidePhenolCatalystLigandBaseSolventTemperature
2-Iodo-5-methylaniline2,4-DimethylphenolCuIN,N-DimethylglycineCs₂CO₃Dioxane90 °C
2-Bromo-5-methylaniline (B1276313)2,4-DimethylphenolCuIPicolinic AcidK₃PO₄DMSOHigh

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While primarily used for C-N bond formation, related palladium-catalyzed methods have been developed for the synthesis of diaryl ethers. organic-chemistry.org This reaction offers a broad substrate scope and functional group tolerance. wikipedia.org

A potential Buchwald-Hartwig approach to this compound could involve two strategies:

C-O Coupling: Coupling of 2,4-dimethylphenol with a 2-halo-5-methylaniline derivative.

C-N Coupling: Coupling of a pre-formed 2-(2,4-dimethylphenoxy)halobenzene with 5-methylamine (or a protected equivalent).

The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

Aryl HalideAmine/PhenolPalladium PrecatalystLigandBaseSolvent
2-Bromo-5-methylaniline2,4-DimethylphenolPd(OAc)₂Buchwald-type phosphineNaOtBu or Cs₂CO₃Toluene or Dioxane
2-(2,4-Dimethylphenoxy)bromobenzene5-MethylanilinePd₂(dba)₃XPhos or SPhosK₃PO₄Toluene

Reductive Pathways for Aniline Moiety Introduction

The final step in many synthetic routes to this compound involves the reduction of a nitro group to an amine. This is a common and generally high-yielding transformation. A common precursor would be 1-(2,4-dimethylphenoxy)-4-methyl-2-nitrobenzene, which can be synthesized via an Ullmann or SNAr reaction.

The reduction of the nitro group can be achieved using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Other common reducing agents include metals in acidic media (e.g., tin or iron in HCl) or metal hydrides.

A related strategy is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. However, this is less direct for the synthesis of the target diaryl ether aniline.

Starting MaterialReducing Agent/CatalystSolventConditions
1-(2,4-Dimethylphenoxy)-4-methyl-2-nitrobenzeneH₂, Pd/CEthanol (B145695) or Ethyl AcetateRoom temperature, atmospheric pressure
1-(2,4-Dimethylphenoxy)-4-methyl-2-nitrobenzeneSnCl₂·2H₂OEthanolReflux
1-(2,4-Dimethylphenoxy)-4-methyl-2-nitrobenzeneFe, NH₄ClEthanol/WaterReflux

Modern Catalytic Methods in Synthesis

The construction of the diaryl ether linkage is a cornerstone of many synthetic endeavors in pharmaceuticals and materials science. rsc.orgbeilstein-journals.org Historically, methods like the Ullmann condensation required harsh conditions, including high temperatures and stoichiometric amounts of copper. rsc.orgbeilstein-journals.org Contemporary methods offer milder conditions, broader substrate compatibility, and higher yields through the use of sophisticated catalytic systems.

The formation of C-O bonds is most commonly achieved through cross-coupling reactions catalyzed by transition metals, particularly palladium and copper. rsc.org These methods represent the industry standard for reliability and versatility. uwindsor.ca

Palladium (Pd)-Catalyzed Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination is a prominent method for forming carbon-nitrogen (C-N) bonds and has been adapted for C-O bond formation to create aryl ethers. nih.govwikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would typically involve the coupling of an aryl halide (or triflate) with an alcohol or phenol. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com The choice of phosphine ligands is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results by promoting the key steps of the catalytic cycle. jk-sci.comlibretexts.org For difficult couplings, specialized ligands and robust bases like sodium tert-butoxide are often required. jk-sci.comlibretexts.org

Copper (Cu)-Catalyzed Ullmann-Type Coupling: The classical Ullmann condensation has been significantly improved through the development of modern catalytic systems. rsc.orgbeilstein-journals.org Instead of stoichiometric copper, catalytic amounts of a copper(I) or copper(II) salt are used, often in combination with a ligand. acs.orgnih.gov These reactions can now be performed under much milder conditions than the traditional protocol. acs.orgnih.gov For the synthesis of a diaryl ether, a phenol is coupled with an aryl halide in the presence of a copper catalyst and a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). beilstein-journals.orgacs.orgcmu.edu The use of ligands like picolinic acid or various N,N- and N,O-chelating molecules can accelerate the reaction and allow for lower temperatures. beilstein-journals.orgnih.gov Copper-based systems are often more cost-effective than their palladium counterparts, making them attractive for large-scale synthesis. researchgate.net Recent advances include the use of copper nanoparticles (Cu-NPs) and copper oxide nanoparticles (CuO-NPs) as efficient and sometimes recyclable catalysts for Ullmann etherification. mdpi.com

Nickel (Ni)-Catalyzed Coupling: Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. researchgate.net Nickel can catalyze the decarbonylative etherification of aromatic esters to form diaryl ethers, providing an alternative pathway that avoids the use of aryl halides. researchgate.netacs.org Furthermore, dual-catalytic systems combining nickel with photoredox catalysts have opened new avenues for C-O bond formation under mild conditions. acs.orgcolab.ws

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. acs.orgyoutube.com This method uses a photocatalyst (often based on iridium or ruthenium) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. youtube.comnih.gov

For the synthesis of diaryl ether amines, photoredox catalysis can be merged with transition metal catalysis (dual catalysis) to overcome challenges faced by traditional methods. acs.orgnih.gov For instance, a photoredox/nickel dual catalytic system can facilitate the cross-coupling of C(sp³)-hybridized carbon centers with aryl halides to form ethers. acs.org While direct photoredox-mediated synthesis of this compound is not prominently documented, the principles are applicable. A potential pathway could involve the generation of a phenoxy radical or an aryl radical that subsequently couples to form the key C-O bond. nih.gov This approach is particularly advantageous for its ability to use different starting materials and for its high functional group tolerance under gentle, room-temperature conditions. acs.org

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, offers a sustainable alternative to transition metal catalysis. While less common for direct diaryl ether synthesis, specific organocatalytic methods are emerging. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective esterification to form axially chiral diaryl ethers, highlighting their potential in C-O bond formation. rsc.org Diarylprolinol silyl (B83357) ethers are another class of versatile organocatalysts, primarily used for activating aldehydes and α,β-unsaturated aldehydes toward various transformations. capes.gov.brnih.govacs.orgacs.org While their direct application to forming the specific diaryl ether bond in the target molecule is not established, the continuous development in the field may provide future pathways.

Optimization of Reaction Parameters and Yields

Achieving a high yield of this compound requires careful optimization of several reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature all play interconnected roles in the efficiency of the synthesis.

For transition metal-catalyzed reactions, a screening process is often necessary. In a typical Buchwald-Hartwig or Ullmann-type coupling, key variables include:

Catalyst/Ligand System: The combination of the metal precursor (e.g., Pd(OAc)₂, CuI) and the ligand is paramount. For palladium, bulky phosphine ligands are common, while for copper, N- or O-based chelating ligands often improve performance. beilstein-journals.orgjk-sci.comnih.gov

Base: The choice of base affects both reaction rate and substrate compatibility. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used in palladium catalysis, while weaker bases like Cs₂CO₃ or K₃PO₄ are common in copper-catalyzed systems. uwindsor.calibretexts.orgcmu.edu

Solvent: Solvents like toluene, dioxane, or DMF are frequently used, and their polarity can influence the solubility of reagents and the stability of catalytic intermediates. uwindsor.catandfonline.com

Temperature: While modern methods aim for lower temperatures, some challenging couplings may still require heating to achieve a reasonable reaction rate. beilstein-journals.orgcmu.edu

High-throughput experimentation (HTE) is increasingly used to rapidly screen combinations of these parameters, accelerating the identification of optimal conditions and maximizing yield. acs.org

Table 1: Illustrative Optimization Parameters for Diaryl Ether Synthesis

ParameterPalladium-Catalyzed (Buchwald-Hartwig Type)Copper-Catalyzed (Ullmann Type)Considerations for Optimization
Metal PrecursorPd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu-NPsCost, air-stability, and ease of handling are key factors.
LigandBulky Phosphines (e.g., XPhos, RuPhos)N,O-Chelators (e.g., Picolinic Acid, Amino Acids)The ligand stabilizes the catalyst and tunes its reactivity.
BaseNaOt-Bu, Cs₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, KOHBase strength must be sufficient to deprotonate the phenol but compatible with other functional groups.
SolventToluene, Dioxane, THFDMF, DMSO, AcetonitrileSolvent choice impacts solubility and reaction temperature.
TemperatureRoom Temp. to 120 °C90 °C to 140 °CLower temperatures are preferred to minimize side reactions and improve functional group tolerance.

Considerations for Scalable Synthesis and Process Efficiency

Transitioning the synthesis of this compound from a laboratory-scale procedure to an industrial process introduces several critical considerations. uwindsor.ca

Cost and Availability of Materials: The cost of the catalyst, particularly for precious metals like palladium, is a major factor. researchgate.net Utilizing catalysts with low loading (mol %), employing more abundant metals like copper or nickel, or developing recyclable catalyst systems are key strategies to improve economic viability. researchgate.netmdpi.com

Process Safety and Robustness: Reactions must be robust and insensitive to minor variations in conditions. The use of highly reactive or pyrophoric reagents may be unsuitable for large-scale operations. The thermal stability of the reaction is also a critical safety parameter.

Atom Economy and Waste Reduction: Efficient synthesis aims to maximize the incorporation of atoms from the starting materials into the final product. Choosing pathways that avoid protecting groups and minimize the formation of byproducts is essential.

Purification: On a large scale, purification by chromatography is often impractical and costly. tandfonline.com Developing reaction conditions that yield a product of high purity, which can be isolated by simple crystallization or distillation, is highly desirable.

Catalyst Removal and Recycling: Homogeneous catalysts used in these reactions can be difficult to separate from the product. researchgate.net Contamination of the final product with residual heavy metals is a major concern, especially for pharmaceutical applications. The development of heterogeneous or recyclable catalysts, such as copper nanoparticles on a solid support, can address this challenge. nih.govmdpi.com

Ultimately, an ideal scalable process for synthesizing this compound would balance high yield and purity with low cost, operational simplicity, and minimal environmental impact.

Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dimethylphenoxy 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and through-space interactions, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(2,4-Dimethylphenoxy)-5-methylaniline is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic region would likely show a complex pattern of signals. The protons on the 5-methylaniline ring are expected to appear as a set of coupled multiplets. The proton at the 6-position, being ortho to the amino group, would likely be the most upfield of the aromatic protons on this ring. The protons at the 3- and 4-positions would also show characteristic splitting patterns based on their coupling with adjacent protons.

The protons on the 2,4-dimethylphenoxy ring would also present a distinct set of signals. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 5-position. The proton at the 6-position would likely be a singlet in the aromatic region.

The methyl groups would appear as sharp singlet signals in the upfield region of the spectrum. The three methyl groups (at the 5-position of the aniline (B41778) ring and the 2- and 4-positions of the phenoxy ring) are in different chemical environments and thus should have slightly different chemical shifts. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic-H (Aniline Ring)6.5 - 7.2Multiplet3H
Aromatic-H (Phenoxy Ring)6.8 - 7.1Multiplet3H
-NH₂3.5 - 5.0Broad Singlet2H
-CH₃ (Aniline Ring, C5)~ 2.3Singlet3H
-CH₃ (Phenoxy Ring, C2)~ 2.2Singlet3H
-CH₃ (Phenoxy Ring, C4)~ 2.3Singlet3H

Note: The data in this table is predicted and may not reflect the exact values obtained from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The carbon atoms of the two aromatic rings would appear in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbons attached to the oxygen and nitrogen atoms (C2 of the aniline ring and C1 of the phenoxy ring) would be the most downfield due to the deshielding effect of these heteroatoms. The carbon atom bearing the ether linkage on the aniline ring (C2) and the carbon attached to the amino group (C1) would also have characteristic chemical shifts. The quaternary carbons in the aromatic rings would generally show weaker signals compared to the protonated carbons.

The methyl carbons would resonate in the upfield region of the spectrum, typically between 15 and 25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons140 - 155
Protonated Aromatic Carbons115 - 135
Methyl Carbons (-CH₃)15 - 25

Note: The data in this table is predicted and may not reflect the exact values obtained from an experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. nist.gov Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons on the aromatic rings. For instance, correlations would be expected between the protons at positions 3, 4, and 6 of the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.gov Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon to which it is attached. This would allow for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. nist.gov HMBC is crucial for identifying the connectivity between different fragments of the molecule. For example, correlations would be expected from the methyl protons to the aromatic carbons on their respective rings, and importantly, from the aromatic protons on one ring to the quaternary carbons of the other ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. NOESY can be used to confirm the relative orientation of different parts of the molecule. For instance, a NOESY correlation between the protons of one of the methyl groups on the phenoxy ring and a proton on the aniline ring would provide strong evidence for the proposed connectivity and conformation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion.

Ionization Techniques and Mass Spectral Interpretation

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used. miamioh.edu These methods usually produce the protonated molecule, [M+H]⁺, with minimal fragmentation. The high-resolution measurement of the m/z (mass-to-charge ratio) of this ion allows for the calculation of its elemental formula with a high degree of confidence, which can then be compared to the expected formula of C₁₅H₁₇NO.

Fragmentation Pathway Analysis

While soft ionization minimizes fragmentation, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information.

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the ether bond (C-O), which is a common fragmentation pathway for diaryl ethers. This could lead to the formation of ions corresponding to the 2,4-dimethylphenoxyl radical and the 5-methylaniline cation, or vice versa. Further fragmentation of these initial products would also be expected. For example, the 5-methylaniline cation could lose a methyl radical. The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum would be characterized by a series of absorption bands indicative of its constituent parts: the aniline ring, the phenoxy group, and the methyl substituents.

Key vibrational modes anticipated for this compound include:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct stretching bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The precise position and intensity of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the aniline and phenoxy rings are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the three methyl (-CH₃) groups would be observed just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

C-O-C Stretching: The diaryl ether linkage is characterized by strong asymmetric and symmetric C-O-C stretching vibrations. The prominent asymmetric stretch is typically found in the 1270-1200 cm⁻¹ region.

N-H Bending: The scissoring or bending vibration of the -NH₂ group is expected to produce a band in the 1650-1580 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations for the two substituted benzene (B151609) rings would result in a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the aromatic rings and typically appear in the 900-675 cm⁻¹ range.

A hypothetical data table for the characteristic IR absorption bands is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch3500 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2975 - 2850Medium
N-H Bending (Scissoring)1650 - 1580Variable
Aromatic C=C Ring Stretch1600 - 1450Strong
Asymmetric C-O-C Stretch1270 - 1200Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption maxima (λ_max) are related to the energy required to promote electrons from a ground state to an excited state. For this compound, the spectrum would be dominated by π → π* transitions associated with the two aromatic rings.

The aniline and phenoxy chromophores are expected to produce strong absorption bands. The presence of the ether linkage, which can cause some electronic interaction between the rings, and the various methyl and amino substituents will influence the exact position and intensity of these absorptions. Typically, substituted benzenes show a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The amino group, being a strong auxochrome, would likely cause a bathochromic (red) shift of these bands to longer wavelengths.

A hypothetical UV-Vis absorption data table in a common solvent like ethanol (B145695) would be as follows:

Electronic TransitionExpected λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Chromophore
π → π~210HighSubstituted Benzene (E2-band)
π → π~265ModerateSubstituted Benzene (B-band)
n → π*~310LowAniline Moiety

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a detailed picture of the molecular geometry, conformation, and the packing of this compound molecules in the crystal lattice.

A single-crystal X-ray diffraction experiment would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group (the symmetry of the crystal), and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). These parameters are unique to the crystalline form of the compound. For organic molecules of this type, a monoclinic system with a centrosymmetric space group like P2₁/c is common.

A hypothetical table of crystallographic data is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1280
Z (Molecules/Unit Cell)4

The crystal packing is stabilized by a network of intermolecular interactions. In the case of this compound, the primary amine group is a key participant in hydrogen bonding. It is expected that the -NH₂ group would act as a hydrogen bond donor, potentially forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. The oxygen atom of the ether linkage could act as a hydrogen bond acceptor.

Mechanistic Studies of Chemical Transformations Involving 2 2,4 Dimethylphenoxy 5 Methylaniline

In Situ Spectroscopic Monitoring of Reaction Progress

Further research into the chemical properties and reactivity of 2-(2,4-Dimethylphenoxy)-5-methylaniline is required before a comprehensive and scientifically accurate article on its reaction mechanisms can be produced.

Chemical Reactivity and Derivatization of 2 2,4 Dimethylphenoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

Electrophilic aromatic substitution is a fundamental reaction class for this compound, allowing for the introduction of various functional groups onto its aromatic rings. byjus.com

Halogenation, such as bromination or chlorination, is expected to occur readily on the highly activated aniline (B41778) ring.

Due to the powerful activating nature of the amino group, direct halogenation of aniline derivatives with reagents like bromine water often leads to polysubstituted products without the need for a Lewis acid catalyst. chemistrysteps.comyoutube.com For 2-(2,4-Dimethylphenoxy)-5-methylaniline, reaction with bromine would likely yield the 4,6-dibromo derivative, as these positions are activated by both the amino and methyl groups and are sterically accessible.

To achieve selective monohalogenation, the reactivity of the amino group must be moderated. This is typically accomplished by converting the amine to an amide via acetylation with acetic anhydride (B1165640). youtube.comncert.nic.in The resulting acetanilide (B955) is less activated, allowing for controlled, predictable substitution. Subsequent hydrolysis of the amide regenerates the amino group.

ReactionReagents and ConditionsPredicted Major ProductRationale
Uncontrolled BrominationBr₂ in H₂O or CH₃COOH4,6-Dibromo-2-(2,4-dimethylphenoxy)-5-methylanilineThe -NH₂ group is a strong activator, leading to polysubstitution at the available ortho and para positions. youtube.com
Controlled Monobromination1. Acetic anhydride, Pyridine 2. Br₂, CH₃COOH 3. H₃O⁺, heat4-Bromo-2-(2,4-dimethylphenoxy)-5-methylanilineAcetylation protects the amine and reduces its activating influence, allowing for selective bromination at the para position, followed by deprotection. youtube.com
Chlorination1. Acetic anhydride, Pyridine 2. Cl₂, FeCl₃ 3. H₃O⁺, heat4-Chloro-2-(2,4-dimethylphenoxy)-5-methylanilineSimilar to bromination, protection is required for selectivity. A Lewis acid catalyst may be needed for chlorination. beilstein-journals.org

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is generally avoided. The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This can lead to significant formation of the meta-nitro product and is often accompanied by oxidative degradation of the electron-rich ring. chemistrysteps.combyjus.com

The standard and more effective method involves protecting the amino group as an acetanilide. byjus.com Nitration of the resulting N-acetyl derivative proceeds smoothly. The acetylamino group is an ortho, para-director, guiding the nitro group primarily to the para position (position 4) due to steric hindrance at the ortho positions. After nitration, the acetyl group is removed by acid or base hydrolysis to yield the nitro-substituted aniline.

Reaction StepReagents and ConditionsIntermediate/ProductPurpose
ProtectionAcetic anhydride, PyridineN-acetyl-2-(2,4-dimethylphenoxy)-5-methylanilineTo prevent oxidation and formation of the meta isomer by converting -NH₂ to a less activating, non-basic -NHCOCH₃ group. ncert.nic.in
NitrationConc. HNO₃, Conc. H₂SO₄, 0-10°CN-acetyl-4-nitro-2-(2,4-dimethylphenoxy)-5-methylanilineElectrophilic aromatic substitution. The acetylamino group directs nitration to the para position. byjus.com
DeprotectionAqueous acid (e.g., HCl) and heat4-Nitro-2-(2,4-dimethylphenoxy)-5-methylanilineHydrolysis of the amide to restore the primary amino group.

Sulfonation of anilines involves heating with concentrated sulfuric acid. The initial reaction is an acid-base neutralization, forming the anilinium hydrogen sulfate (B86663) salt. byjus.com Heating this salt to high temperatures (typically 180-200°C) promotes electrophilic substitution. The reaction is reversible and thermodynamically controlled, leading predominantly to the formation of the para-substituted product, a derivative of sulfanilic acid. The ortho product is formed initially but rearranges to the more stable para isomer upon heating. youtube.comyoutube.com

The resulting sulfonic acid exists as a zwitterion (dipolar ion), which has high melting points and low solubility in organic solvents. byjus.com

ReactionReagents and ConditionsPredicted Major ProductKey Features
SulfonationConcentrated H₂SO₄, 180-200°C4-Amino-5-(2,4-dimethylphenoxy)-2-methylbenzenesulfonic acidReaction proceeds via the anilinium salt. The thermodynamically stable para-isomer is the major product. The reaction is reversible in dilute hot acid. youtube.com

Reactions at the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, enabling reactions such as acylation and alkylation. It is also the site of diazotization.

N-Acylation is the reaction of the primary amine with an acylating agent like an acid chloride or anhydride. The reaction is typically fast and efficient, converting the primary amine into a more stable, less basic, and less nucleophilic secondary amide. As mentioned previously, this reaction is a cornerstone for protecting the amino group during electrophilic aromatic substitution. ncert.nic.in

N-Alkylation involves treating the amine with an alkyl halide. This reaction is often more difficult to control than acylation, and mixtures of mono- and di-alkylated products, along with the quaternary ammonium (B1175870) salt, are common. psu.edu Using the amine as the limiting reagent can favor over-alkylation. More modern methods using alcohols as alkylating agents in the presence of specific catalysts offer greener alternatives. nih.govacs.orgnih.gov

Reaction TypeReagent ClassExample ReagentProduct TypeNotes
N-AcylationAcid ChlorideAcetyl chloride (CH₃COCl)Amide (N-acetyl derivative)A clean, high-yield reaction often used for protection. ncert.nic.in
N-AcylationAcid AnhydrideAcetic anhydride ((CH₃CO)₂O)Amide (N-acetyl derivative)Commonly used for amine protection. ncert.nic.in
N-BenzoylationBenzoyl ChlorideBenzoyl chloride (C₆H₅COCl)Benzamide (N-benzoyl derivative)Known as the Schotten-Baumann reaction.
N-AlkylationAlkyl HalideMethyl iodide (CH₃I)Secondary Amine, Tertiary Amine, Quaternary SaltDifficult to control; often leads to a mixture of products. psu.edu

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization. This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄. numberanalytics.comorganic-chemistry.org The reaction must be carried out at low temperatures (0–5°C) because the resulting diazonium salt is unstable and can decompose, especially at higher temperatures. chemguide.co.uk

The diazonium salt of this compound is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) in Sandmeyer-type reactions.

Furthermore, the diazonium ion is an electrophile that can attack other activated aromatic rings in an electrophilic aromatic substitution reaction known as azo coupling . nih.gov This reaction is the basis for the synthesis of a vast array of azo dyes. The coupling partner must be a highly activated aromatic compound, such as a phenol (B47542) or another aniline. researchgate.netrsc.org Coupling with phenols is typically done under mildly alkaline conditions, while coupling with anilines is done under mildly acidic conditions.

Reaction StepReagents and ConditionsProduct
DiazotizationNaNO₂, HCl(aq), 0-5°C2-(2,4-Dimethylphenoxy)-5-methylbenzenediazonium chloride
Azo CouplingPhenol, NaOH(aq), 0-5°CAzo dye (e.g., 4-((2-(2,4-Dimethylphenoxy)-5-methylphenyl)diazenyl)phenol)
N,N-Dimethylaniline, CH₃COOH(aq), 0-5°CAzo dye (e.g., 4-((2-(2,4-Dimethylphenoxy)-5-methylphenyl)diazenyl)-N,N-dimethylaniline)

Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage is a defining feature of this compound, and its cleavage represents a significant chemical transformation. The carbon-oxygen bond in diaryl ethers is notably strong, making its cleavage challenging. However, various catalytic methods have been developed for this purpose, primarily involving hydrogenolysis or nucleophilic aromatic substitution.

Catalytic hydrogenolysis over metal catalysts is a common strategy. Nickel-based catalysts, in particular, are recognized for their efficacy and cost-effectiveness in cleaving C-O bonds in diaryl ethers. researchgate.nettum.dewikipedia.org Studies on model compounds similar to this compound show that catalysts like skeletal Nickel can facilitate direct C-O bond cleavage in an aqueous phase under mild conditions, often without saturating the aromatic rings. researchgate.net The mechanism can proceed through different pathways, including direct elimination via a surface-bound aryne intermediate. researchgate.net The presence and position of substituents on the aromatic rings influence the selectivity of the bond cleavage. For diaryl ethers with methyl groups, hydrogenolysis is often the exclusive route for breaking the C-O bond. tum.de

An alternative approach involves electrochemical methods. An electrooxidative process can activate the diaryl ether for a nucleophilic aromatic substitution (SNAr) reaction. This method generates a quinone imine cation intermediate, which facilitates subsequent cleavage and functionalization by various nucleophiles under ambient conditions, avoiding the need for strong bases or external redox agents. rsc.org

The table below summarizes representative conditions for diaryl ether cleavage, which can be extrapolated for this compound.

Table 1. Catalytic Systems for Diaryl Ether Bond Cleavage

Catalytic SystemReaction TypeKey FeaturesTypical Products
Skeletal Ni CathodeElectrocatalytic Hydrogenolysis (ECH)Mild, aqueous process; direct C-O cleavage. researchgate.netSubstituted benzene (B151609) and phenol. researchgate.net
Ni/SiO₂Catalytic Hydrogenolysis/HydrolysisAqueous phase reaction at mild temperature and pressure. tum.deSubstituted benzene and phenol. tum.de
Electrochemical OxidationNucleophilic Aromatic Substitution (SNAr)Forms a quinone imine cation; mild conditions. rsc.orgFunctionalized anilines and phenols. rsc.org

Oxidative and Reductive Chemical Transformations

The this compound molecule contains multiple sites susceptible to oxidative and reductive transformations, namely the aniline moiety and the methyl-substituted aromatic rings.

Oxidative Transformations: The aniline portion of the molecule is prone to oxidation. Oxidative coupling of phenols and anilines is a well-established reaction class, often catalyzed by transition metal complexes of iron or copper, or by enzymes. wikipedia.orgnih.gov These reactions can form new carbon-carbon or carbon-oxygen bonds. wikipedia.org Depending on the catalyst and conditions, oxidative coupling can proceed through various mechanisms, including the formation of phenoxy radicals. nih.gov For this compound, this could lead to dimerization or polymerization. Direct oxidative coupling of anilines can also lead to the formation of scaffolds like azoxyarenes, a transformation catalyzed by tungsten under mild conditions. nih.gov Furthermore, strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methyl groups to carboxylic acids, provided a benzylic hydrogen is present. masterorganicchemistry.comchemistrysteps.com

Reductive Transformations: While the parent compound itself has a reduced amino group, reductive processes are crucial for the synthesis of such molecules from nitroaromatic precursors. The reduction of a nitro group is one of the most common and important reactions in organic synthesis. For instance, a precursor like 2-(2,4-Dimethylphenoxy)-5-methyl-1-nitrobenzene could be readily reduced to the target aniline. A wide variety of methods exist for this transformation, including:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of any aryl halides that might be present on the molecule. commonorganicchemistry.com

Metal-Acid Systems: Classic reductions using metals like iron, tin, or zinc in an acidic medium are effective and mild, tolerating many other functional groups. wikipedia.orgcommonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used, sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.orgcommonorganicchemistry.comgoogle.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can serve as the hydrogen source.

Silane Reductants: Trichlorosilane in the presence of an organic base provides an efficient and broadly applicable method for reducing nitro groups to amines. google.com

Functionalization of Methyl Groups

The three methyl groups on the aromatic rings of this compound are key sites for functionalization. The hydrogens on these benzylic carbons are significantly weaker than other sp³ C-H bonds because the radical formed upon their homolytic cleavage is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org This enhanced reactivity allows for selective reactions at these positions, most notably benzylic bromination.

The Wohl-Ziegler reaction is the classic method for this transformation, utilizing N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or azobisisobutyronitrile (AIBN). organic-chemistry.orgwikipedia.orgthermofisher.com This reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.comyoutube.com A low concentration of bromine radicals is generated, which selectively abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. masterorganicchemistry.comchemistrysteps.com This radical then reacts with a bromine source to yield the benzylic bromide. chemistrysteps.com Using NBS is crucial as it maintains a very low concentration of Br₂ and HBr, thus preventing competing electrophilic addition or substitution reactions on the aromatic rings. organic-chemistry.orgyoutube.com

For this compound, this reaction could lead to mono-, di-, or tri-bromination at the benzylic positions, depending on the stoichiometry of NBS used. The resulting benzylic bromides are versatile synthetic intermediates, readily undergoing nucleophilic substitution or forming organometallic reagents for cross-coupling reactions. scientificupdate.com

Table 2. Potential Products of Wohl-Ziegler Bromination

ReactantReagentsPotential Product(s)Reaction Type
This compoundNBS (1 eq.), AIBN, CCl₄Mixture of mono-brominated isomers (e.g., 2-(2-Bromomethyl-4-methylphenoxy)-5-methylaniline)Benzylic Bromination masterorganicchemistry.comlibretexts.org
This compoundNBS (2 eq.), AIBN, CCl₄Mixture of di-brominated isomersBenzylic Bromination scientificupdate.com
This compoundNBS (≥3 eq.), AIBN, CCl₄Mixture of poly-brominated isomers, including the tri-brominated productBenzylic Bromination scientificupdate.com

Synthesis of Derivatives for Structure-Reactivity Correlation Studies

The synthesis of derivatives based on a core scaffold is fundamental to conducting structure-activity relationship (SAR) studies. e3s-conferences.org Such studies are crucial in fields like medicinal and agricultural chemistry to optimize the biological activity of a lead compound. rsc.orgresearchgate.netrsc.org For this compound, a diverse library of analogs could be synthesized to probe how structural modifications affect its chemical reactivity or biological properties.

SAR studies on other diaryl ether scaffolds have shown that even minor structural changes can significantly impact activity. nih.govchemrxiv.orgresearchgate.net The synthesis of derivatives would logically focus on several key areas of the molecule:

Substitution on the Aromatic Rings: New functional groups (e.g., halogens, nitro, cyano, methoxy, trifluoromethyl) could be introduced onto either aromatic ring. This is typically achieved by starting with appropriately substituted phenol or aniline precursors. For example, SAR studies on other diaryl ethers have revealed that adding a chlorine or hydroxyl group can significantly enhance antitumor activity. nih.govresearchgate.net

Modification of the Aniline Nitrogen: The primary amine can be alkylated, acylated, or converted into other functional groups like amides or sulfonamides. These modifications would probe the importance of the hydrogen-bonding capability and basicity of the nitrogen atom.

Functionalization of the Methyl Groups: As discussed in section 6.5, the benzylic methyl groups can be halogenated and subsequently converted into a wide range of other functionalities, such as alcohols, ethers, aldehydes, or carboxylic acids. This allows for the exploration of steric and electronic effects at these positions.

Scaffold Hopping: More drastic changes could involve replacing one of the phenyl rings with a different aromatic or heteroaromatic system to explore new chemical space while maintaining a similar three-dimensional arrangement. researchgate.net

The synthesis of these derivatives often employs cross-coupling reactions like the Ullmann condensation or Suzuki-Miyaura coupling to form the central ether linkage from functionalized precursors. researchgate.net Subsequent functional group interconversions on the assembled diaryl ether would complete the synthesis of the desired analogs. chemrxiv.org Once synthesized, these derivatives would be subjected to assays to correlate specific structural features with changes in reactivity or biological effect. nih.govnih.govresearchgate.net

Advanced Chemical Applications and Future Research Directions

Utilization as a Building Block in Complex Molecular Architectures

The structure of 2-(2,4-Dimethylphenoxy)-5-methylaniline makes it a valuable intermediate in organic synthesis for the construction of more complex molecular frameworks. ijrpr.comevitachem.com The presence of a primary amine group allows for a wide range of chemical transformations, including nucleophilic substitution and addition reactions, which are fundamental in building larger molecules. numberanalytics.com For instance, the amine can react with acid chlorides to form amides, with aldehydes or ketones to produce imines (which can be subsequently reduced to secondary amines), and with alkyl halides to yield quaternary ammonium (B1175870) salts. numberanalytics.commdpi.com These reactions are crucial in the synthesis of pharmaceuticals and fine chemicals. numberanalytics.com

Furthermore, the diaryl ether linkage provides a flexible yet stable core, a feature often sought in the design of bioactive compounds and materials. The synthesis of various diaryl ethers has been explored for their potential inhibitory actions on enzymes like acetylcholinesterase and carbonic anhydrase, highlighting the utility of this class of compounds in medicinal chemistry. nih.gov The general applicability of diaryl amine and ether moieties in creating potent fungicides also suggests a potential avenue for developing new agrochemicals. nih.gov The compound can be synthesized through methods like the direct reaction of 2,4-dimethylphenol (B51704) with 5-methylaniline or via Suzuki-Miyaura coupling. evitachem.com These synthetic routes offer pathways to generate a library of derivatives by modifying the starting materials, further expanding its utility as a versatile building block.

Ligand Design in Coordination Chemistry for Catalytic Systems

The nitrogen of the amine group and the oxygen of the ether group in this compound present potential coordination sites for metal ions, making it an interesting candidate for ligand design in coordination chemistry. Ligands possessing both nitrogen and oxygen donor atoms (N,O-bidentate ligands) are widely used in the development of catalytic systems for a variety of organic transformations. The ability of amines to act as ligands is a cornerstone of their application in catalysis. ijrpr.com

While specific research on the coordination chemistry of this compound is not extensively documented, the principles of ligand design suggest its potential. The steric and electronic properties of the ligand, influenced by the methyl groups on both aromatic rings, would play a crucial role in determining the geometry and reactivity of the resulting metal complexes. These complexes could potentially catalyze reactions such as cross-coupling, oxidation, or reduction, depending on the choice of metal center. The synthesis of related phenoxyaniline (B8288346) compounds has been shown to yield complexes with interesting structural and electronic properties, indicating a promising area for future investigation. chemicalbook.com

Theoretical Exploration of Novel Chemical Reactions and Transformations

Computational chemistry offers a powerful tool to explore the reactivity and potential transformations of this compound without the need for extensive laboratory experimentation. Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's optimized geometry, electronic structure, and reactivity towards various reagents. niscpr.res.in Such studies can elucidate the most likely sites for electrophilic or nucleophilic attack and predict the transition states and energy barriers for potential reactions. nih.gov

For instance, theoretical studies on the formation of diaryl ethers have provided insights into reaction mechanisms and the role of catalysts. nih.gov Similarly, computational analysis of substituted anilines can predict their basicity and nucleophilicity, which are key to their reactivity. nih.gov The molecular electrostatic potential can be calculated to identify electron-rich and electron-poor regions of the molecule, guiding the design of new reactions. niscpr.res.in Future theoretical work could focus on modeling the behavior of this compound in various reaction conditions, exploring its potential to undergo novel cyclization reactions, or predicting the properties of its coordination complexes with different transition metals.

Potential in Materials Science as a Monomer or Component of Functional Materials

Aromatic amines and diaryl ethers are important classes of monomers for the synthesis of high-performance polymers. acs.orgciac.jl.cn These polymers often exhibit excellent thermal stability, chemical resistance, and desirable electronic or optical properties. The structure of this compound suggests its potential as a monomer for creating novel polymers. The primary amine group can participate in polymerization reactions to form polyamides, polyimines, or other polymer backbones.

For example, the polymerization of aniline (B41778) and its derivatives is a well-established method for producing conductive polymers like polyaniline. ciac.jl.cnresearchgate.netnih.gov The incorporation of the bulky and flexible diaryl ether moiety into a polymer chain could influence its solubility, processability, and final material properties. researchgate.net Substituted anilines have been used to create polymers with enhanced solubility in common organic solvents, which is a significant advantage for material processing and film formation. nih.gov Furthermore, the resulting polymers could find applications in areas such as organic electronics, sensors, or as components of advanced composites. The synthesis of polymers from renewable resources is also a growing area of research, and while this specific compound is not derived from biomass, the development of polymers from novel monomers is a key aspect of advancing materials science. nsf.gov

Development of Advanced Analytical Methods for Detection and Quantification

As with any chemical compound used in industrial or research settings, the development of reliable analytical methods for the detection and quantification of this compound and its potential byproducts is crucial. acs.org Aromatic amines are a class of compounds that are often subject to regulatory scrutiny due to their potential environmental and health impacts. nih.govacs.org

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the methods of choice for the analysis of aromatic amines. nih.govnih.gov For instance, a method for the determination of the related compound 2,4-dimethylaniline (B123086) in honey has been developed using HPLC with UV detection and tandem mass spectrometry (LC-MS/MS), demonstrating the capability of these techniques for trace-level analysis. nih.gov The separation of isomers of aromatic amines can be challenging, and the development of specialized chromatographic columns and methods, such as multi-dimensional gas chromatography (GCxGC), can provide the necessary resolution. nih.govresearchgate.net Future research in this area could focus on developing and validating a specific method for the trace analysis of this compound in various matrices, such as environmental samples or in the quality control of products synthesized from it.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethylphenoxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dimethylphenoxy)-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.